Methylprednisolonacetonat

Übersicht

Beschreibung

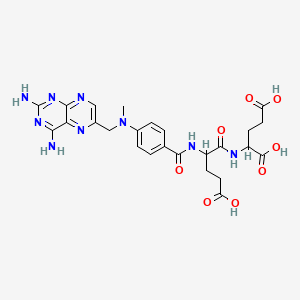

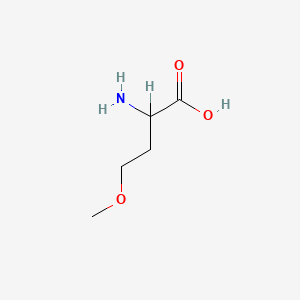

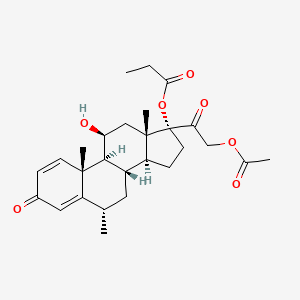

Methylprednisolone aceponate, also known as methylprednisolone acetate propionate, is a glucocorticoid and a corticosteroid ester. It is specifically the C17α propionate and C21 acetate diester of methylprednisolone. This compound is widely used in dermatology for its potent anti-inflammatory and immunosuppressive properties .

Wissenschaftliche Forschungsanwendungen

Methylprednisolonacetonat hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Biologie: Die Verbindung wird hinsichtlich ihrer Auswirkungen auf zelluläre Prozesse, einschließlich Entzündungen und Immunreaktionen, untersucht.

Medizin: this compound wird zur Behandlung verschiedener Hauterkrankungen wie Ekzeme und Psoriasis eingesetzt.

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es an Glukokortikoidrezeptoren im Zytoplasma bindet. Diese Bindung führt zur Translokation des Rezeptor-Liganden-Komplexes in den Zellkern, wo er die Genexpression moduliert. Die Verbindung reduziert Entzündungen, indem sie die Migration von polymorphkernigen Leukozyten unterdrückt und die erhöhte Kapillarpermeabilität umkehrt .

Ähnliche Verbindungen:

- Betamethasonvalerat

- Hydrocortisonbutyrat

- Prednicarbat

Vergleich: this compound ist aufgrund seiner nicht halogenierten Diesterstruktur einzigartig, die seine Lipophilie und Penetration in die Haut verbessert. Es hat ein geringeres atrophisches Potenzial im Vergleich zu anderen Kortikosteroiden wie Betamethasonvalerat und Mometasonfuroat .

Wirkmechanismus

Target of Action

Methylprednisolone aceponate is a corticosteroid . Corticosteroids are a class of steroid hormones that bind to the glucocorticoid receptor , which is present in almost every vertebrate animal cell. The glucocorticoid receptor is involved in regulating the body’s immune response and controlling inflammation .

Mode of Action

Methylprednisolone aceponate, like other corticosteroids, works by binding to the glucocorticoid receptor . This binding results in a new steroid-receptor complex that can enter the cell nucleus and bind directly to specific nucleotide sequences of the chromosomal DNA. The areas of binding are called hormone response elements (HREs), and influence transcriptional activity of certain genes, producing the anti-inflammatory effects .

Biochemical Pathways

Upon binding to its target, methylprednisolone aceponate influences the function of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, a protein complex that controls transcription of DNA, cytokine production and cell survival . It inhibits the inflammatory response by suppressing the migration of polymorphonuclear leukocytes and reversing increased capillary permeability .

Pharmacokinetics

The pharmacokinetics of methylprednisolone aceponate involves absorption, distribution, metabolism, and excretion . After administration, it is well absorbed and distributed throughout the body . It is metabolized primarily in the liver and excreted via urine . The half-life of methylprednisolone aceponate is approximately 1.8–2.6 hours .

Result of Action

The primary result of methylprednisolone aceponate’s action is the reduction of inflammation in the body . This is achieved through the suppression of immune response and the reduction of substances in the body that cause inflammation . This makes it effective in the treatment of a variety of conditions that involve inflammation, such as allergic disorders, skin conditions, ulcerative colitis, arthritis, lupus, psoriasis, or breathing disorders .

Action Environment

The action of methylprednisolone aceponate can be influenced by various environmental factors. For instance, the presence of other medications can affect its efficacy and metabolism . Additionally, individual factors such as the patient’s age, overall health status, and specific disease conditions can also impact the drug’s effectiveness and potential side effects .

Biochemische Analyse

Biochemical Properties

Methylprednisolone Aceponate is a nonhalogenated diester of 6α-methylprednisolone . It is a synthetic glucocorticoid, acting as a mineralocorticoid and glucocorticoid receptor agonist . It interacts with intracellular glucocorticoid receptors inside the cell . The receptor-drug complex exerts an influence on DNA, causing the synthesis of anti-inflammatory proteins .

Cellular Effects

Methylprednisolone Aceponate suppresses inflammatory and allergic skin reactions . It influences cell function by reducing inflammation during acute flares . It plays a critical role in adapting and responding to environmental, physical, and emotional stress . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Methylprednisolone Aceponate works by mimicking the effects of glucocorticoid hormones that are secreted naturally by our adrenal glands in response to stress . It binds to specific intracellular receptors and translocates into the nucleus, regulating gene expression . This leads to the synthesis of anti-inflammatory proteins and the development of its antipruritic, immunosuppressive, and anti-inflammatory/allergic effects .

Temporal Effects in Laboratory Settings

Due to its high lipophilicity and bioactivation in the skin, it enables single daily application without any loss of efficacy .

Dosage Effects in Animal Models

The effects of Methylprednisolone Aceponate vary with different dosages in animal models . For instance, a study showed that different doses of methylprednisolone could increase the body weight of rats, and reduce inflammatory factors in BALF and the degree of lung injury compared with the model group .

Metabolic Pathways

It is known that it is extensively metabolised by esterolytic hydrolysis within the skin .

Transport and Distribution

Methylprednisolone Aceponate, due to its high lipophilicity, is known to have enhanced penetration into the skin . This suggests that it may be transported and distributed within cells and tissues effectively.

Subcellular Localization

Given its lipophilic nature and its ability to penetrate the skin effectively, it is likely that it can reach various compartments or organelles within the cell .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methylprednisolone aceponate can be synthesized through the esterification of methylprednisolone with propionic acid and acetic acid. The process involves the use of triethyl orthopropionate and other reagents under controlled conditions to achieve the desired esterification .

Industrial Production Methods: In industrial settings, methylprednisolone aceponate is produced by dissolving methylprednisolone in a mixture of tetrahydrofuran (THF), water, and acetone. The solution is then allowed to evaporate, resulting in the formation of methylprednisolone aceponate crystals .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Methylprednisolonacetonat unterliegt verschiedenen chemischen Reaktionen, darunter Veresterung, Hydrolyse und Oxidation.

Häufige Reagenzien und Bedingungen:

Veresterung: Propionsäure und Essigsäure werden häufig in Gegenwart von Katalysatoren verwendet.

Hydrolyse: Diese Reaktion findet in Gegenwart von Wasser statt und führt zum Abbau der Esterbindungen.

Oxidation: Oxidationsmittel können this compound in seine oxidierten Formen umwandeln.

Hauptprodukte, die gebildet werden: Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören Methylprednisolon-17-propionat und andere verwandte Metaboliten .

Vergleich Mit ähnlichen Verbindungen

- Betamethasone valerate

- Hydrocortisone butyrate

- Prednicarbate

Comparison: Methylprednisolone aceponate is unique due to its nonhalogenated diester structure, which enhances its lipophilicity and penetration into the skin. It has a lower atrophogenic potential compared to other corticosteroids like betamethasone valerate and mometasone furoate .

Eigenschaften

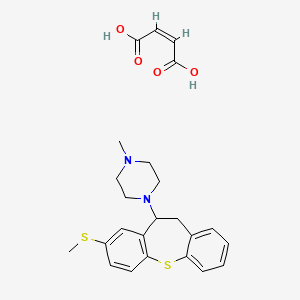

IUPAC Name |

[(6S,8S,9S,10R,11S,13S,14S,17R)-17-(2-acetyloxyacetyl)-11-hydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36O7/c1-6-23(32)34-27(22(31)14-33-16(3)28)10-8-19-18-11-15(2)20-12-17(29)7-9-25(20,4)24(18)21(30)13-26(19,27)5/h7,9,12,15,18-19,21,24,30H,6,8,10-11,13-14H2,1-5H3/t15-,18-,19-,21-,24+,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DALKLAYLIPSCQL-YPYQNWSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(CCC2C1(CC(C3C2CC(C4=CC(=O)C=CC34C)C)O)C)C(=O)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C[C@@H](C4=CC(=O)C=C[C@]34C)C)O)C)C(=O)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023301 | |

| Record name | Methylprednisolone aceponate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86401-95-8 | |

| Record name | Methylprednisolone aceponate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86401-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylprednisolone aceponate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086401958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylprednisolone aceponate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14643 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methylprednisolone aceponate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21-Acetoxy-11beta-hydroxy-6alpha-methyl-17-propionyloxy-1,4-pregnadien-3,20-dion | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [(6s,8r,9r,10s,11s,13s,14s,17r)-17-(2-acetyloxyacetyl)-11-hydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6h-cyclopenta[a]phenanthren-17-yl] propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLPREDNISOLONE ACEPONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ET54W9J4U2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Methylprednisolone Aceponate (MPA) is a synthetic glucocorticoid pro-drug. After topical application, it undergoes esterase hydrolysis in the skin, converting it into its active metabolite, methylprednisolone. [] This active form then binds to intracellular glucocorticoid receptors, primarily in inflammatory cells. [] This binding complex translocates to the nucleus, where it modulates the transcription of various genes involved in the inflammatory response. [] Ultimately, this leads to decreased production of inflammatory mediators, reduced inflammatory cell infiltration, and suppression of the immune response. []

ANone:

- Spectroscopic Data:

A: MPA is available in various formulations, including cream, ointment, fatty ointment, and milk. [] The specific excipients used in each formulation can influence the drug's stability and compatibility with different materials. For example, the presence of ceramides in some MPA formulations has been shown to enhance its compatibility with the skin barrier and improve its efficacy in treating contact dermatitis. []

ANone: As MPA is a glucocorticoid and not a catalyst, it does not possess catalytic properties or applications in the traditional sense.

ANone: While specific computational studies on MPA itself are limited in the provided literature, glucocorticoids, in general, are subject to computational chemistry and modeling studies. These studies explore the binding affinity of glucocorticoids to their receptors, predict their pharmacokinetic properties, and design novel analogs with improved therapeutic profiles.

A: The diesterification of methylprednisolone in MPA contributes to its unique pharmacological profile. [] Studies comparing MPA to its mono-esterified and unesterified counterparts showed that the diester form possessed superior anti-inflammatory activity upon topical application, alongside lower systemic exposure. [] This highlights the importance of the diester structure for MPA's favorable therapeutic index.

A: MPA is formulated in various vehicles (cream, ointment, fatty ointment, milk) to optimize its delivery and stability. [] These formulations influence the drug's release from the vehicle, penetration into the skin, and overall bioavailability. [] The choice of formulation depends on factors such as the severity of the skin condition, the location of the affected area, and patient preference. []

A: MPA exhibits low systemic absorption after topical application due to its unique structure and metabolism. [] Following skin penetration, it's rapidly hydrolyzed to its active metabolite, methylprednisolone. [] This active form then undergoes further metabolism, primarily in the liver, to inactive metabolites that are primarily excreted in the urine. [] The rapid inactivation of MPA minimizes systemic exposure and reduces the risk of systemic side effects. []

A: Numerous studies, including double-blind, placebo-controlled trials, have demonstrated the efficacy and safety of MPA in treating various inflammatory skin conditions like atopic dermatitis, contact dermatitis, and psoriasis. [, , , , , , ] These studies have shown that MPA effectively reduces inflammation, itching, and other symptoms associated with these conditions.

A: Rodent models, such as mice and rats, are commonly used to investigate the anti-inflammatory effects of MPA. [, ] These models involve inducing skin inflammation using various agents (e.g., croton oil, picryl chloride) and then assessing the ability of MPA to reduce inflammation.

ANone: Although MPA is generally considered safe for topical use, information about potential side effects or long-term toxicity is not within the scope of this scientific Q&A.

ANone: While the provided texts don't specify novel delivery systems for MPA, ongoing research explores new drug delivery systems for topical corticosteroids in general. These systems, like nanoparticles or liposomes, aim to enhance drug penetration, prolong drug release, and improve targeting to specific skin layers, ultimately increasing efficacy and reducing side effects.

A: High-performance liquid chromatography (HPLC) is a commonly employed technique for quantifying MPA in pharmaceutical formulations. [] This method allows for accurate and precise determination of drug content, ensuring quality control during manufacturing and storage.

ANone: While the provided texts do not specifically address the dissolution and solubility of MPA, these properties are crucial for its formulation and bioavailability. Different formulations, such as creams, ointments, and solutions, can influence the dissolution rate and subsequent absorption of the drug.

A: Analytical methods, such as HPLC, used for quantifying MPA undergo rigorous validation procedures. [] This validation ensures the accuracy, precision, specificity, linearity, range, robustness, and stability of the method, guaranteeing reliable and consistent results.

ANone: As a pharmaceutical product, MPA is subject to stringent quality control and assurance measures during its development, manufacturing, and distribution. These measures ensure the product's identity, purity, potency, and safety, meeting the required regulatory standards.

ANone: The provided abstracts do not delve into specific drug-transporter interactions of MPA. Nevertheless, understanding such interactions is crucial for predicting drug disposition and potential drug-drug interactions.

A: Alternatives to MPA include other topical corticosteroids of varying potencies (e.g., clobetasol propionate, mometasone furoate) [, ] and topical calcineurin inhibitors (e.g., tacrolimus, pimecrolimus). [, , ] The choice of treatment depends on factors like the specific skin condition, severity, location, patient age, and potential side effects.

ANone: Research on MPA and similar topical corticosteroids leverages a wide range of infrastructure and resources, including:

A: The development of MPA represents a significant advancement in topical corticosteroid therapy. Introduced as a fourth-generation corticosteroid, MPA offered improved efficacy and a better safety profile compared to earlier generation corticosteroids. [, ] Its availability in multiple formulations further expanded its clinical utility.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.